molecular formula C13H19N2NaO2S B13808591 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt CAS No. 67050-03-7

5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt

Cat. No.: B13808591
CAS No.: 67050-03-7
M. Wt: 290.36 g/mol
InChI Key: IGCDULKVVKRDQH-FXRZFVDSSA-M
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Description

5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is a synthetic compound that belongs to the class of thiobarbiturates Thiobarbiturates are known for their diverse applications in medicinal chemistry, particularly as anesthetics and anticonvulsants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt typically involves the condensation of thiourea with diethyl malonate, followed by alkylation with 2-butenyl bromide and isopentyl bromide. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the sodium salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiobarbiturates depending on the nucleophile used.

Scientific Research Applications

5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex thiobarbiturates and related compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticonvulsant and anesthetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to its anticonvulsant and anesthetic properties. The thiocarbonyl group plays a crucial role in binding to the receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiopental: Another thiobarbiturate with similar anesthetic properties.

    Pentobarbital: A barbiturate with sedative and hypnotic effects.

    Phenobarbital: Known for its anticonvulsant properties.

Uniqueness

5-(2-Butenyl)-5-isopentyl-2-thiobarbituric acid sodium salt is unique due to its specific structural modifications, which enhance its chemical stability and biological activity. The presence of the 2-butenyl and isopentyl groups distinguishes it from other thiobarbiturates, potentially offering improved pharmacokinetic properties and reduced side effects.

Properties

CAS No.

67050-03-7

Molecular Formula

C13H19N2NaO2S

Molecular Weight

290.36 g/mol

IUPAC Name

sodium;5-[(E)-but-2-enyl]-5-(3-methylbutyl)-4,6-dioxo-1H-pyrimidine-2-thiolate

InChI

InChI=1S/C13H20N2O2S.Na/c1-4-5-7-13(8-6-9(2)3)10(16)14-12(18)15-11(13)17;/h4-5,9H,6-8H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1/b5-4+;

InChI Key

IGCDULKVVKRDQH-FXRZFVDSSA-M

Isomeric SMILES

C/C=C/CC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+]

Canonical SMILES

CC=CCC1(C(=O)NC(=NC1=O)[S-])CCC(C)C.[Na+]

Origin of Product

United States

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